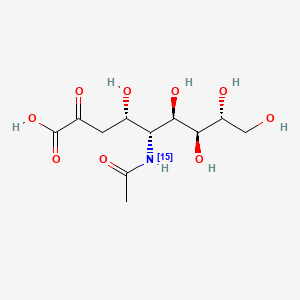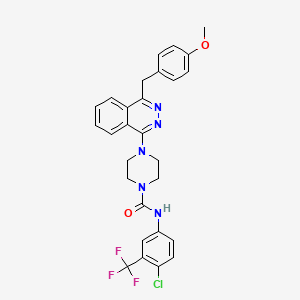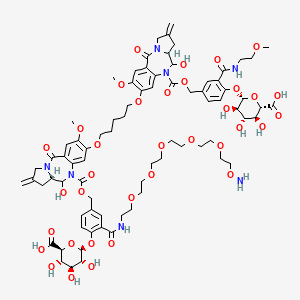
(4S,5R,6R,7S,8R)-5-(acetyl(15N)amino)-4,6,7,8,9-pentahydroxy-2-oxononanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S,5R,6R,7S,8R)-5-(acetyl(15N)amino)-4,6,7,8,9-pentahydroxy-2-oxononanoic acid is a complex organic compound characterized by its multiple hydroxyl groups and a unique acetylated amino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R,6R,7S,8R)-5-(acetyl(15N)amino)-4,6,7,8,9-pentahydroxy-2-oxononanoic acid typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the Nonanoic Acid Backbone: This can be achieved through aldol condensation reactions followed by selective reduction and oxidation steps.
Introduction of Hydroxyl Groups: Hydroxyl groups are introduced via hydroxylation reactions, often using reagents like osmium tetroxide or potassium permanganate.
Acetylation of the Amino Group: The amino group is acetylated using acetic anhydride in the presence of a base such as pyridine.
Incorporation of the 15N Isotope: This step involves the use of 15N-labeled ammonia or amines during the synthesis of the amino group.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl groups can undergo oxidation to form ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The acetyl group can be substituted with other acyl groups using nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various acyl derivatives.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Helps in understanding the mechanisms of various organic reactions.
Biology
Metabolic Studies: Used in studies related to metabolic pathways and enzyme functions.
Labeling Studies: The 15N isotope is useful in tracing nitrogen atoms in biological systems.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals.
Diagnostic Tools: The labeled nitrogen can be used in diagnostic imaging techniques.
Industry
Chemical Manufacturing: Used in the production of fine chemicals and specialty compounds.
Biotechnology: Applications in the development of biotechnological processes and products.
作用機序
The mechanism of action of (4S,5R,6R,7S,8R)-5-(acetyl(15N)amino)-4,6,7,8,9-pentahydroxy-2-oxononanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds with various biomolecules, influencing their structure and function. The acetylated amino group can participate in acylation reactions, modifying proteins or other biomolecules.
類似化合物との比較
Similar Compounds
(4S,5R,6R,7S,8R)-5-amino-4,6,7,8,9-pentahydroxy-2-oxononanoic acid: Lacks the acetyl group.
(4S,5R,6R,7S,8R)-5-(methylamino)-4,6,7,8,9-pentahydroxy-2-oxononanoic acid: Contains a methyl group instead of an acetyl group.
(4S,5R,6R,7S,8R)-5-(acetylamino)-4,6,7,8,9-pentahydroxy-2-oxononanoic acid: Does not have the 15N isotope.
Uniqueness
The presence of the acetyl group and the 15N isotope makes (4S,5R,6R,7S,8R)-5-(acetyl(15N)amino)-4,6,7,8,9-pentahydroxy-2-oxononanoic acid unique. The acetyl group can participate in specific acylation reactions, while the 15N isotope is valuable for tracing studies in biological systems.
特性
分子式 |
C11H19NO9 |
|---|---|
分子量 |
310.26 g/mol |
IUPAC名 |
(4S,5R,6R,7S,8R)-5-(acetyl(15N)amino)-4,6,7,8,9-pentahydroxy-2-oxononanoic acid |
InChI |
InChI=1S/C11H19NO9/c1-4(14)12-8(5(15)2-6(16)11(20)21)10(19)9(18)7(17)3-13/h5,7-10,13,15,17-19H,2-3H2,1H3,(H,12,14)(H,20,21)/t5-,7+,8+,9+,10+/m0/s1/i12+1 |
InChIキー |
KBGAYAKRZNYFFG-SKGNVGFZSA-N |
異性体SMILES |
CC(=O)[15NH][C@H]([C@H](CC(=O)C(=O)O)O)[C@H]([C@@H]([C@@H](CO)O)O)O |
正規SMILES |
CC(=O)NC(C(CC(=O)C(=O)O)O)C(C(C(CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(1R,4S,8R,10S,13S,16R,34S)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-2,5,11,14,30,33,36,39-octaoxo-27-thia-3,6,12,15,25,29,31,32,35,38-decazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19,21,23-tetraen-4-yl]acetamide](/img/structure/B12406005.png)

![sodium;4-[2-(2,4-dinitrophenyl)-3-(4-iodophenyl)tetrazol-2-ium-5-yl]benzene-1,3-disulfonate](/img/structure/B12406012.png)
![(1R,2S,3S,5R)-3-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-[[[3-[2-(6-tert-butyl-1H-benzimidazol-2-yl)ethyl]cyclobutyl]-propan-2-ylamino]methyl]cyclopentane-1,2-diol](/img/structure/B12406016.png)

![sodium;4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B12406022.png)







